Imino(iodo)phosphane
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Overview
Description
Imino(iodo)phosphane is a compound characterized by the presence of both imino and iodo groups attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imino(iodo)phosphane typically involves the reaction of a phosphorus precursor with an imine and an iodine source. One common method is the reaction of a chlorophosphine with an imine in the presence of an iodine source, such as iodine or an iodine-containing reagent. The reaction conditions often require a solvent like dichloromethane and may be carried out at room temperature or under reflux conditions to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: Imino(iodo)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or Grignard reagents.
Major Products: The major products formed from these reactions include phosphine oxides, secondary phosphines, and various substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Imino(iodo)phosphane has several applications in scientific research, particularly in the fields of chemistry and catalysis:
Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Applications: Research is ongoing into its potential use in drug design and development, particularly as a scaffold for creating bioactive molecules.
Mechanism of Action
The mechanism of action of imino(iodo)phosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The phosphorus atom acts as a nucleophile, while the imino and iodo groups provide additional sites for interaction with substrates and reagents. This coordination can stabilize transition states and lower activation energies, enhancing the efficiency of catalytic reactions .
Comparison with Similar Compounds
Imino acids: These compounds contain both imine and carboxyl groups and are structurally related to amino acids.
Iminophosphoranes: These compounds feature a phosphorus-nitrogen double bond and are used in similar catalytic applications.
Iminosugars: These are carbohydrate analogues with a nitrogen atom replacing the oxygen atom in the ring structure.
Uniqueness: Imino(iodo)phosphane is unique due to the presence of the iodo group, which imparts distinct reactivity compared to other imino compounds. The iodine atom can participate in various substitution and oxidative addition reactions, making this compound a versatile reagent in synthetic chemistry .
Properties
CAS No. |
120906-57-2 |
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Molecular Formula |
HINP |
Molecular Weight |
172.893 g/mol |
IUPAC Name |
imino(iodo)phosphane |
InChI |
InChI=1S/HINP/c1-3-2/h2H |
InChI Key |
HAULCSNXIDQPMA-UHFFFAOYSA-N |
Canonical SMILES |
N=PI |
Origin of Product |
United States |
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